Leucoside
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Overview
Description
Preparation Methods
Leucoside can be synthesized through enzymatic hydrolysis of tea seed extract . The process involves the use of commercial enzyme complexes such as Pectinex® series. The reaction conditions typically include a controlled temperature and pH to optimize the enzymatic activity . Industrial production methods also involve extraction from natural sources like Rhodiola rosea and Camellia sinensis .
Chemical Reactions Analysis
Leucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Leucoside has a wide range of scientific research applications. In chemistry, it is used as a standard for the quantification of flavonoids in plant extracts . In biology, it has been studied for its antioxidant properties and its ability to protect cells from oxidative stress . In medicine, this compound has shown potential in the treatment of neurodegenerative diseases due to its neuroprotective effects . Additionally, it is used in the food industry as a natural antioxidant and preservative .
Mechanism of Action
The mechanism of action of Leucoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress . This compound also modulates the activity of enzymes involved in the antioxidant defense system, such as superoxide dismutase and catalase . These actions help protect cells from damage and maintain cellular homeostasis.
Comparison with Similar Compounds
Leucoside is similar to other flavonol biosides such as Kaempferol 3-neohesperidoside, Kaempferol 3-O-beta-sophoroside, and Nicotiflorin . this compound is unique in its specific glycosylation pattern, which contributes to its distinct biological activities . The similar compounds share a common flavonol backbone but differ in the types and positions of sugar moieties attached to the flavonol core .
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAXTTGJEMODPY-CJNLAGEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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